molecular formula C16H21NO2 B13191087 1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13191087
M. Wt: 259.34 g/mol
InChI Key: KPOCWHOGAPTEGJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a 2-methylpropanoyl group

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the phenyl group is substituted with other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(3-Methylphenyl)-3-(2-methylbutanoyl)piperidin-2-one: This compound has a similar structure but with a different acyl group, leading to variations in its chemical and biological properties.

    1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidine: The absence of the ketone group in this compound results in different reactivity and applications.

    1-(3-Methylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-11(2)15(18)14-8-5-9-17(16(14)19)13-7-4-6-12(3)10-13/h4,6-7,10-11,14H,5,8-9H2,1-3H3

InChI Key

KPOCWHOGAPTEGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C

Origin of Product

United States

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